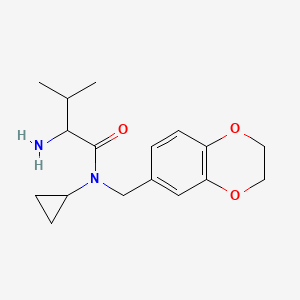
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a dihydrobenzo[b][1,4]dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic attack of an amine on an electrophilic carbon center, followed by cyclization and functional group modifications. For instance, the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkyl halides in the presence of a base like sodium carbonate can yield the desired intermediate, which is then further reacted with cyclopropyl and methylbutanamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol functionalities.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit caspase activity, thereby reducing apoptosis and oxidative stress in cells. This effect is mediated through the modulation of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its pyrrolidine and methoxyphenyl groups.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another similar compound used in OLED applications, featuring a phenanthroimidazole core.
Uniqueness
The uniqueness of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate apoptosis and oxidative stress pathways makes it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(13-4-5-13)10-12-3-6-14-15(9-12)22-8-7-21-14/h3,6,9,11,13,16H,4-5,7-8,10,18H2,1-2H3 |
InChI Key |
XIBJLVNCRFKUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)


![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

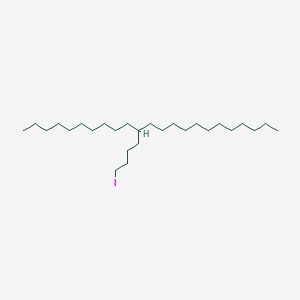
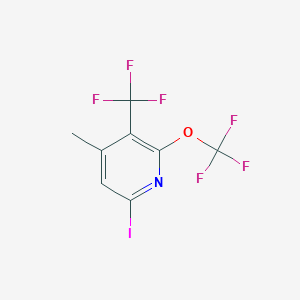
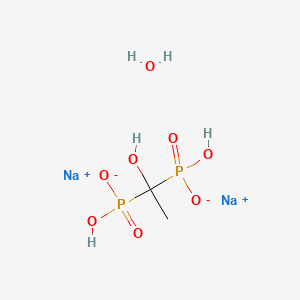
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
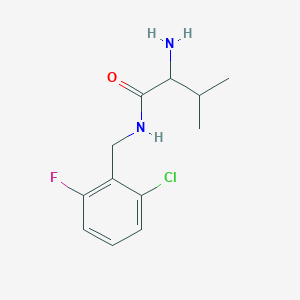
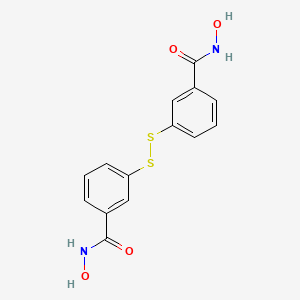
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
